Differentiation via Selective and Potent CNT2 Inhibition: A Mechanistic Distinction
5-O-Methylvisammioside (MeV) exhibits potent and highly selective inhibition of the concentrative nucleoside transporter 2 (CNT2) [1]. This is a specific, quantifiable mechanism not shared by other major chromone glycosides from Saposhnikovia divaricata, such as prim-O-glucosylcimifugin. MeV inhibits CNT2 with an IC50 of 11.22 ± 2.18 μM. Critically, it shows 'little or almost no inhibitory effect' on the related transporters CNT3, ENT1, ENT2, or other uric acid transporters [1]. This high selectivity profile is a key differentiator from broader-spectrum anti-inflammatory chromones.
| Evidence Dimension | Inhibition of CNT2 transporter activity |
|---|---|
| Target Compound Data | IC50 = 11.22 ± 2.18 μM |
| Comparator Or Baseline | CNT3, ENT1, ENT2, and UA transporters (selectivity controls) |
| Quantified Difference | Selective inhibition of CNT2; no significant effect on CNT3 or ENTs |
| Conditions | In vitro CNT2 inhibition assay |
Why This Matters
This defines MeV's unique utility in hyperuricemia research, distinguishing it from other chromone glycosides that lack this specific target engagement and selectivity profile.
- [1] Li, J., Li, X., Li, Z., et al. (2025). 5-O-Methylvisammioside, a novel inhibitor of CNT2, improves hyperuricemia by inhibiting intestinal purine nucleoside absorption with a safe profile. Biochemical and Biophysical Research Communications, 702, 150495. View Source
